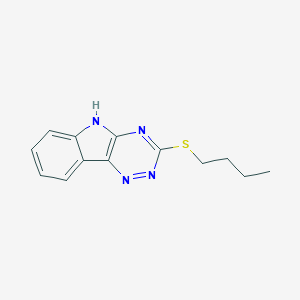

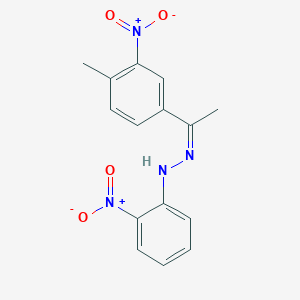

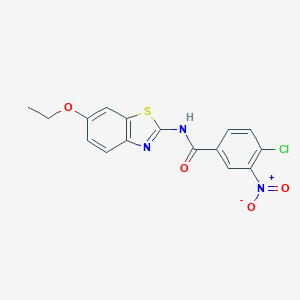

![molecular formula C15H13ClN2OS B420839 2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole CAS No. 312749-73-8](/img/structure/B420839.png)

2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole

Vue d'ensemble

Description

The compound “2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole” is a potent and selective GPR142 antagonist . GPR142 is highly expressed in the pancreas and immune system and shares 33% homology with GPR139 .

Molecular Structure Analysis

The molecular formula of “2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole” is C15H13ClN2OS . The exact mass is 304.0437119 g/mol and the monoisotopic mass is also 304.0437119 g/mol .Physical And Chemical Properties Analysis

The compound “2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole” has a molecular weight of 304.8 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds and a topological polar surface area of 63.2 Ų .Applications De Recherche Scientifique

Androgen Receptor Inhibition

CLP-3094 is identified as a potent BF3 (binding function 3)-directed inhibitor of the androgen receptor (AR). It inhibits AR transcriptional activity with an IC50 of 4 μM, which indicates its potential use in medical research related to conditions influenced by androgen receptors, such as prostate cancer .

GPR142 Antagonism

This compound also acts as a selective and potent GPR142 antagonist. GPR142 is a G-protein coupled receptor that has been implicated in the regulation of insulin secretion. CLP-3094’s antagonistic action on GPR142 suggests its application in research focused on metabolic disorders, including diabetes .

Intracellular Calcium Regulation

In addition to its role as an AR inhibitor, CLP-3094 has been shown to inhibit the increase of intracellular calcium concentration induced by L-tryptophan in cells expressing GPR142. This property could be significant in studies related to cellular signaling and neurotransmission .

Inositol Phosphate Accumulation

CLP-3094 also inhibits the accumulation of inositol phosphates in cells expressing GPR142, which is another aspect of its potential application in medical research, particularly concerning signal transduction pathways .

Chronic Inflammatory Diseases

Research has suggested that targeting GPR142, for which CLP-3094 is an antagonist, could be beneficial in treating chronic inflammatory diseases. This opens up another avenue for the application of CLP-3094 in medical research aimed at developing treatments for such conditions .

Pharmacokinetics Analysis

Studies involving CLP-3094 have included pharmacokinetic analyses to determine its concentration in plasma using liquid chromatography-tandem mass spectrometry. This type of research is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound .

Mécanisme D'action

Target of Action

The primary targets of CLP-3094 are the Androgen Receptor (AR) and GPR142 . The AR plays a pivotal role in the development of the prostate gland and is associated with the occurrence and progression of prostate cancer . GPR142 is a G-protein-coupled receptor that is highly expressed in pancreatic β-cells and immune cells .

Mode of Action

CLP-3094 acts as a potent BF3 (binding function 3)-directed inhibitor of the AR . It inhibits AR transcriptional activity, thereby disrupting the AR’s critical interactions with co-activator proteins . CLP-3094 is also a selective, potent antagonist of GPR142 .

Biochemical Pathways

CLP-3094 inhibits both an increase of intracellular Ca²⁺ concentration induced by L-tryptophan using CHO-K1 cells expressing GPR142 in the aequorin assay, and an accumulation of inositol phosphates using HEK293 cells expressing GPR142 in the SPA assay .

Result of Action

CLP-3094 inhibits the insulin secretion from islets induced by both L-tryptophan and GPR142 agonists . In animal models, it has been observed to consistently display significantly lower severity of arthritis scores than vehicle-treated mice .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of CLP-3094 is not well-documented in the available literature

Propriétés

IUPAC Name |

2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)19-9-10-20-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEWVENYWPSSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of targeting GPR142 and what role does CLP-3094 play in this context?

A1: GPR142 is a G-protein-coupled receptor with high expression in pancreatic β-cells and immune cells, suggesting potential roles in diabetes and inflammatory diseases [, ]. While previous research focused on GPR142 agonists for insulin secretion, CLP-3094 emerges as a selective and potent antagonist of this receptor []. This discovery opens avenues for exploring GPR142 antagonism as a therapeutic strategy, particularly for chronic inflammatory diseases [].

Q2: What are the potential implications of CLP-3094's characterization as a GPR142 antagonist for drug development?

A2: The identification of CLP-3094 as a GPR142 antagonist provides a valuable tool for further research into the role of GPR142 in inflammatory diseases. The pharmacological characterization of CLP-3094 [] can be leveraged to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4,6-dibromo-2-methyl-7-oxo-7H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B420756.png)

![ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B420760.png)

![Propanamide, N-[4-[3-(4-dimethylaminophenyl)propenoyl]phenyl]-](/img/structure/B420761.png)

![4-[C-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]benzene-1,3-diol](/img/structure/B420763.png)

![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420767.png)

![5-[4-(dimethylamino)benzylidene]-1,3-bis(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420770.png)

![Methyl 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B420779.png)

![4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B420780.png)